molecular formula C16H17N3O6S2 B5079850 (4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5079850
M. Wt: 411.5 g/mol
InChI Key: XICKPCAUNTWMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with a thienylsulfonyl-piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 4-methoxyphenyl to obtain 4-methoxy-3-nitrophenyl. This intermediate is then reacted with 2-thienylsulfonyl chloride in the presence of a base to form the thienylsulfonyl derivative. Finally, the piperazino group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it useful in the development of biochemical assays .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacturing of high-value products .

Mechanism of Action

The mechanism of action of (4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazino group can interact with biological receptors. The thienylsulfonyl moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-25-14-5-4-12(11-13(14)19(21)22)16(20)17-6-8-18(9-7-17)27(23,24)15-3-2-10-26-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICKPCAUNTWMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.